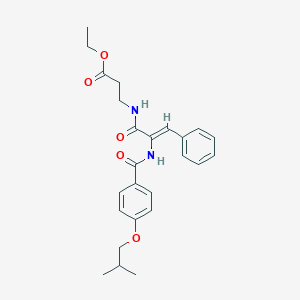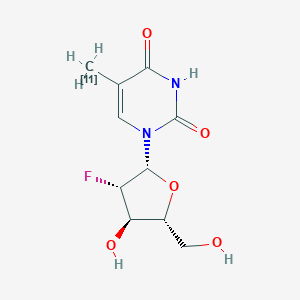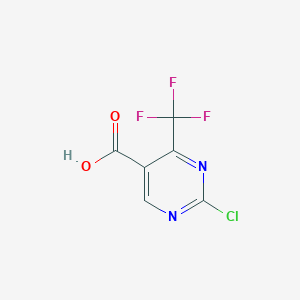![molecular formula C15H30N2O3S B222312 trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine CAS No. 160637-29-6](/img/structure/B222312.png)
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine, also known as DDBAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DDBAC is a polycyclic aromatic hydrocarbon that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to bind to DNA through intercalation, which can lead to DNA damage and ultimately cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. In addition, trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine in lab experiments is its ability to bind to DNA and induce DNA damage, which can be useful for studying the effects of DNA damage on cells. However, one limitation is that trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine can also bind to other biomolecules, such as proteins, which can complicate the interpretation of results.
Future Directions
For research on trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine include studying its potential as an anti-cancer agent and as a tool for studying DNA damage and repair. Additionally, further research is needed to better understand the biochemical and physiological effects of trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine and its potential as a therapeutic agent.
Synthesis Methods
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine can be synthesized through various methods, including the reaction of 7,10-dimethylbenz[a]anthracene with 1,2-dihydroxybenzene in the presence of aluminum chloride. The product of this reaction is then treated with sodium hydroxide to form trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine. Another method involves the reaction of 7,10-dimethylbenz[a]anthracene with 2,3-dihydroxybenzoic acid in the presence of sulfuric acid to form trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine.
Scientific Research Applications
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been used in scientific research for various purposes, including as a fluorescent probe for DNA binding and as a model compound for studying the metabolism of polycyclic aromatic hydrocarbons. It has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
160637-29-6 |
|---|---|
Product Name |
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine |
Molecular Formula |
C15H30N2O3S |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(8S,9S)-7,10-dimethyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-9-15-16(19(22)18(10)21)11(2)13-8-7-12-5-3-4-6-14(12)17(13)20-15/h3-9,18-19,21-22H,1-2H3/t18-,19-/m0/s1 |
InChI Key |
MGJQPVORMKNYPN-OALUTQOASA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]([C@H]1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
SMILES |
CC1=CC2=C(C(C1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
Canonical SMILES |
CC1=CC2=C(C(C1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
synonyms |
TRANS-8,9-DIHYDRO-8,9-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)